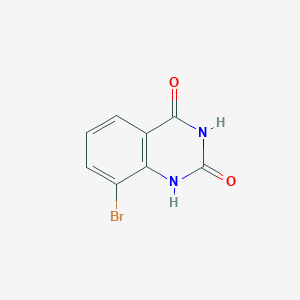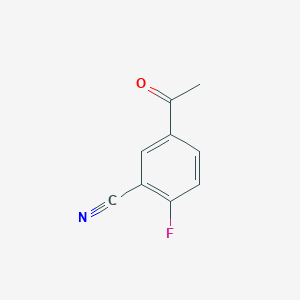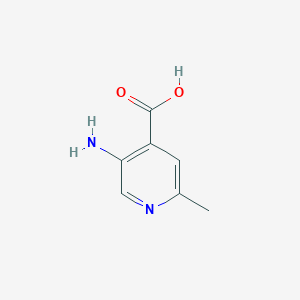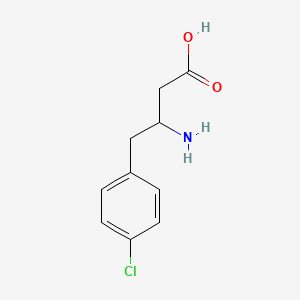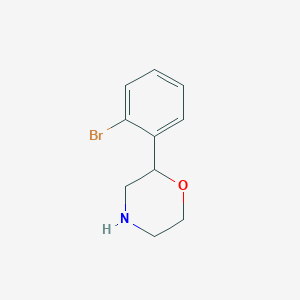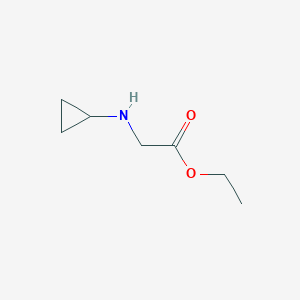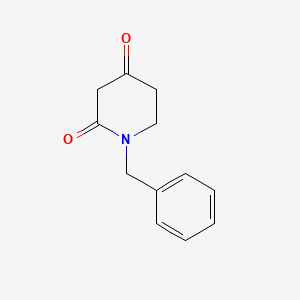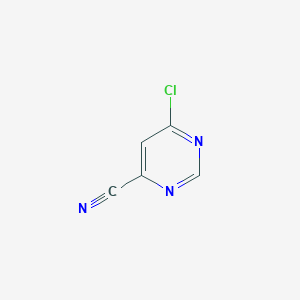![molecular formula C5H7ClN2OS B1289361 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole CAS No. 229343-09-3](/img/structure/B1289361.png)
5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole ring system, which is known for its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry due to its potential use in the development of new therapeutic agents. The presence of a chloromethyl group in the molecule allows for further chemical modifications, making it a versatile intermediate for the synthesis of various biologically active derivatives .
Synthesis Analysis
The synthesis of 5-(chloromethyl)-1,2,4-oxadiazole derivatives typically involves the use of aromatic or heterocyclic carboxylic acids as starting materials. The process includes the preparation of carboxylic acid hydrazides, followed by acylation and cyclization under the action of phosphorus trichloroxide (V). This method offers high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents. The synthesized compounds, including those with chloromethyl groups, are confirmed by 1H NMR spectra and elemental analysis .
Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)-1,2,4-oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The chloromethyl group attached to the ring is a reactive site that can undergo various chemical reactions, allowing for the introduction of different substituents into the molecule .
Chemical Reactions Analysis
The chloromethyl group in 5-(chloromethyl)-1,2,4-oxadiazole derivatives is highly reactive and can participate in reactions with N- and S-nucleophilic reagents. These reactions can lead to the transformation of the 1,2,4-oxadiazole ring and the introduction of various functional groups, which can significantly alter the chemical and biological properties of the molecule. The chloromethyl group also allows for the synthesis of multifunctional synthons, which can be used to create a wide array of 1,2,5-oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(chloromethyl)-1,2,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These compounds exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials. The maximum absorptive wavelengths in UV-Vis spectroscopy are detected at 260-279 nm, which is characteristic of the oxadiazole chromophore . The reactivity of the chloromethyl group also plays a crucial role in determining the chemical behavior of these compounds, as it is a site for further chemical transformations .
科学的研究の応用
Synthesis and Potential Applications
Insecticidal and Fungicidal Properties : A study detailed the synthesis of 1,3,4-oxadiazol-2(2H)-ones with aliphatic substituents, which were converted to 3-chloromethyl derivatives. These derivatives serve as starting materials for the preparation of insecticidal and fungicidal thiophosphates and dithiophosphates, indicating potential agricultural applications (Rufenacht, 1972). Similarly, another study synthesized compounds with enhanced fungicidal activities against various pathogens, suggesting their significance in managing fungal diseases (Mishra et al., 1993).
Chemical Synthesis and Reactivity : Research into the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles, indicated diverse reactions that could be utilized in synthetic chemistry for the development of novel compounds with potential applications in material science and pharmaceuticals (Micetich, 1970).
Structural Studies and Synthesis : The synthesis and structural analysis of oxadiazole derivatives, such as the reaction of 5-chloromethyl-1,2,4-oxadiazole with various nucleophiles, have been reported, contributing to the field of molecular design and the development of compounds with specific functional properties (Wang et al., 2007).
Ring Transformation Studies : Investigations into the transformation of oxadiazoline rings into 1,3,4-oxadiazoles demonstrated the versatility of these compounds in chemical synthesis, providing pathways to new chemical entities that could have varied applications (El-Abadelah et al., 1991).
Antibacterial Activity : Novel oxadiazole derivatives were synthesized and evaluated for their antibacterial activity, showcasing the potential of these compounds in the development of new antibacterial agents (Rai et al., 2010).
Decyanation Pathways : A unique reaction pathway involving oxadiazoles with KCN leading to acetonitriles and alkanes was explored, highlighting an innovative approach in synthetic organic chemistry and potential applications in the synthesis of complex molecules (Sağırlı & Dürüst, 2018).
特性
IUPAC Name |
5-(chloromethyl)-3-(methylsulfanylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c1-10-3-4-7-5(2-6)9-8-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGMOPKKZYRENN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593264 |
Source


|
| Record name | 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole | |
CAS RN |
229343-09-3 |
Source


|
| Record name | 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

